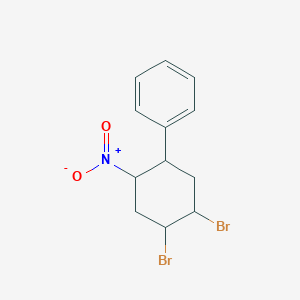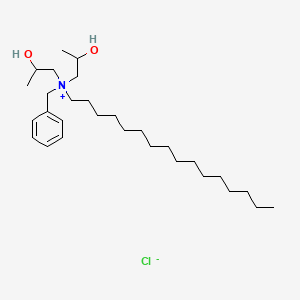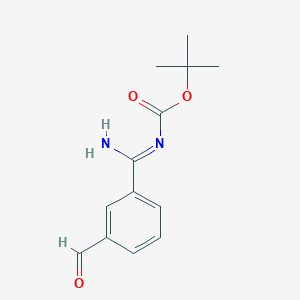
(4,5-Dibromo-2-nitrocyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dibromo-2-nitrocyclohexyl)benzene is a chemical compound with the molecular formula C12H13Br2NO2 It is characterized by the presence of two bromine atoms and a nitro group attached to a cyclohexyl ring, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-nitrocyclohexyl)benzene typically involves the bromination and nitration of cyclohexylbenzene. The process begins with the bromination of cyclohexylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This step introduces bromine atoms at the 4 and 5 positions of the cyclohexyl ring. Subsequently, the nitration of the dibromo compound is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dibromo-2-nitrocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
(4,5-Dibromo-2-nitrocyclohexyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4,5-Dibromo-2-nitrocyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows the compound to participate in various chemical reactions, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dibromo-1,2-diaminobenzene
- 4,5-Dibromo-1,2-diaminocyclohexane
- 4,5-Dibromo-2-nitrobenzene
Uniqueness
(4,5-Dibromo-2-nitrocyclohexyl)benzene is unique due to the combination of bromine and nitro groups on a cyclohexyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
| 5330-52-9 | |
Molekularformel |
C12H13Br2NO2 |
Molekulargewicht |
363.04 g/mol |
IUPAC-Name |
(4,5-dibromo-2-nitrocyclohexyl)benzene |
InChI |
InChI=1S/C12H13Br2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-5,9-12H,6-7H2 |
InChI-Schlüssel |
ZZMHCBQSLIKVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC(C1Br)Br)[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






